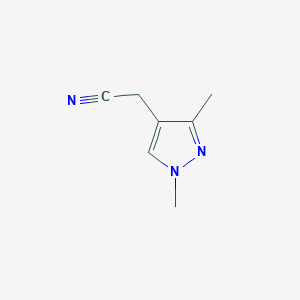

(1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(1,3-dimethylpyrazol-4-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c1-6-7(3-4-8)5-10(2)9-6/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWHFTWDQSDQNBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1CC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701272742 | |

| Record name | 1H-Pyrazole-4-acetonitrile, 1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701272742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1306738-33-9 | |

| Record name | 1H-Pyrazole-4-acetonitrile, 1,3-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1306738-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-4-acetonitrile, 1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701272742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Synthesis and Application of Dimethyl-Pyrazolyl Acetonitriles: A Technical Guide for Medicinal Chemists

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold and the Challenge of Specificity

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic rings make it a valuable component in drug design.[1] This guide focuses on a specific subclass of these vital heterocycles: dimethyl-pyrazolyl acetonitriles. These molecules serve as versatile building blocks for the synthesis of more complex pharmaceutical agents.

A notable challenge in researching this chemical class is the precise identification of isomers. While the general structure of "(1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile" is clear, a specific, universally recognized CAS (Chemical Abstracts Service) number for this particular isomer is not readily found in major chemical databases. However, several closely related and commercially available isomers are well-documented, and their synthesis and properties provide a strong foundation for understanding this compound class. This guide will leverage data from these isomers to provide a comprehensive technical overview.

Physicochemical Properties of Dimethyl-Pyrazolyl Acetonitrile Isomers

The seemingly subtle shift in the positions of the methyl and acetonitrile groups on the pyrazole ring can lead to differences in the physicochemical properties of the resulting isomers. These differences can, in turn, influence their reactivity, solubility, and how they are incorporated into larger molecules. Below is a summary of key properties for several documented isomers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile | 1015936-59-0 | C₇H₉N₃ | 135.17[3] |

| 2-(1,4-Dimethyl-1H-pyrazol-3-yl)acetonitrile | 1936459-98-1 | C₇H₉N₃ | 135.17 |

| 2-(1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile | 1306739-15-0 | C₇H₉N₃ | 135.17 |

| 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile | 754159-15-4 | C₆H₇N₃ | 121.14[4] |

Synthetic Pathways to the Pyrazole Acetonitrile Core

The synthesis of substituted pyrazoles is a well-established field, with several robust methods available to the synthetic chemist. The construction of the pyrazole ring itself is often achieved through the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[2] The introduction of the acetonitrile moiety can be accomplished at different stages of the synthesis, either by starting with a precursor already containing the nitrile group or by functionalizing the pyrazole ring after its formation.

General Synthetic Strategy: Cyclocondensation

A common and versatile approach involves the reaction of a β-keto nitrile with a substituted hydrazine. For the synthesis of a this compound, a potential, though not explicitly documented, pathway could involve the cyclocondensation of a suitably substituted β-keto nitrile with methylhydrazine.

Caption: Generalized synthetic workflow for pyrazole formation.

Detailed Protocol: Synthesis of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile

While a specific protocol for the 4-yl acetonitrile isomer is elusive, a method for the synthesis of the 5-yl isomer has been described and serves as an excellent case study.[3] This multi-step synthesis begins with the formation of a pyrazole carboxylate ester, which is then converted to the desired acetonitrile.

Step 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

This initial step involves the formation of an intermediate through the reaction of ethanol, sodium ethoxide, and diethyl oxalate, followed by the addition of acetone.[3] The subsequent cyclocondensation with methylhydrazine yields the pyrazole ester.

Caption: Workflow for the synthesis of the pyrazole ester intermediate.

Protocol:

-

In a suitable reaction vessel, combine ethanol, sodium ethoxide, and diethyl oxalate.

-

Slowly add acetone dropwise to the mixture, ensuring the internal temperature is maintained below 15°C.

-

Allow the reaction to proceed for 24 hours to form the intermediate.[3]

-

Dissolve the resulting intermediate in dimethylformamide (DMF) and cool the solution to between 5 and 15°C.

-

Add a 40% aqueous solution of methylhydrazine dropwise, again maintaining the temperature below 15°C, to initiate the cyclocondensation reaction.[3]

-

Upon completion of the reaction, the product, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, can be isolated using standard workup and purification techniques.

Further steps, not detailed in the available literature but common in organic synthesis, would involve the reduction of the ester to the corresponding alcohol, conversion to a halide (e.g., using thionyl chloride), and subsequent nucleophilic substitution with a cyanide salt (e.g., sodium cyanide) to yield the final acetonitrile product.

Applications in Drug Discovery and Development

Dimethyl-pyrazolyl acetonitriles are not typically therapeutic agents themselves. Instead, their value lies in their utility as versatile chemical building blocks. The pyrazole core provides a stable, aromatic scaffold that can be further functionalized, while the acetonitrile group is a synthetic chameleon. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used in the construction of other heterocyclic rings.

The pyrazole motif is a key component in a wide array of approved drugs, exhibiting anti-inflammatory, analgesic, antibacterial, and antiviral properties, among others.[2] The ability to readily synthesize and modify building blocks like dimethyl-pyrazolyl acetonitriles is therefore critical for the exploration of new chemical space in the search for novel therapeutics. For example, multicomponent reactions involving pyrazole derivatives are an efficient strategy for generating libraries of complex molecules for biological screening.[1]

Safety and Handling

Detailed safety information for the specific target compound is unavailable. However, based on related structures and the acetonitrile functional group, certain precautions are warranted. Acetonitriles can be toxic if swallowed, in contact with skin, or if inhaled.[4] It is essential to handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of exposure, immediate medical attention should be sought.

Conclusion

While the specific compound this compound remains somewhat enigmatic in the public domain, a clear picture of its probable synthesis and utility can be constructed by examining its close isomers. The dimethyl-pyrazolyl acetonitrile scaffold is a valuable tool for medicinal chemists, offering a robust and adaptable platform for the synthesis of novel compounds with therapeutic potential. The synthetic routes are generally accessible, relying on fundamental principles of heterocyclic chemistry. As the drive for new and more effective pharmaceuticals continues, the importance of such versatile building blocks in the drug discovery pipeline cannot be overstated.

References

-

PubChem. 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 2-(2,5-dimethyl-3-oxo-1H-pyrazol-4-yl)acetonitrile. National Center for Biotechnology Information. Available from: [Link]

-

Molecules. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available from: [Link]

-

ResearchGate. Synthesis of pyrazole 4-carbonitrile derivatives. Available from: [Link]

-

Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Spectroscopic Analysis of 2-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-ylimino)-2-(4-nitro-phenyl) Acetonitrile. Elsevier. Available from: [Link]

-

Organic Syntheses. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Available from: [Link]

-

Molecules. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

-

RSC Advances. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. Royal Society of Chemistry. Available from: [Link]

-

Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Available from: [Link]

-

T&F India. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. Available from: [Link]

Sources

An In-Depth Technical Guide to (1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile: Properties, Synthesis, and Applications

Abstract: The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds. (1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile is a bespoke chemical entity that marries this potent heterocyclic core with the versatile reactivity of a nitrile functional group. This arrangement provides a valuable building block for drug discovery professionals, offering a synthetically tractable platform for creating novel molecular architectures. This technical guide provides a detailed examination of the physicochemical properties, a robust and logical synthetic pathway with mechanistic insights, and a forward-looking perspective on the potential applications of this compound in the development of next-generation therapeutics.

Part 1: Core Physicochemical and Spectroscopic Profile

This compound is a distinct isomer within the cyanomethyl-dimethyl-pyrazole family. Its specific structure, with methyl groups at the N1 and C3 positions and the acetonitrile moiety at the C4 position, dictates its unique chemical personality. While specific experimental data for this exact compound is sparse in publicly accessible literature, a robust profile can be constructed based on established chemical principles and data from closely related analogues.

Physicochemical Properties

A summary of the core computed and expected properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃ | (Calculated) |

| Molecular Weight | 135.17 g/mol | (Calculated) |

| IUPAC Name | 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetonitrile | IUPAC Nomenclature |

| CAS Number | Not assigned / Not found | - |

| Appearance | Expected to be a solid or oil | Inferred from analogues[1] |

| Polarity | Polar aprotic | Inferred from structure |

| Solubility | Expected solubility in polar organic solvents like DMSO, DMF, Methanol, Acetonitrile | Inferred from structure |

The presence of three nitrogen atoms, including the nitrile group, makes the molecule a good hydrogen bond acceptor, influencing its solubility and interactions with biological targets. The pyrazole ring itself is aromatic and relatively stable.

Anticipated Spectroscopic Characteristics

The structural identity of this compound can be unequivocally confirmed through a combination of standard spectroscopic techniques. Based on data from similar pyrazole structures, the following spectral characteristics are anticipated[2][3][4][5]:

-

¹H NMR (Proton NMR):

-

N1-CH₃: A sharp singlet expected around δ 3.7-3.9 ppm.

-

C3-CH₃: A sharp singlet expected around δ 2.2-2.4 ppm.

-

-CH₂-CN: A sharp singlet expected around δ 3.6-3.8 ppm.

-

C5-H: A singlet representing the lone aromatic proton on the pyrazole ring, expected around δ 7.4-7.6 ppm.

-

-

¹³C NMR (Carbon NMR):

-

-CN: A signal in the downfield region, typically δ 115-120 ppm.

-

-CH₂-CN: A signal around δ 15-20 ppm.

-

Pyrazole Ring Carbons (C3, C4, C5): Signals in the aromatic region, roughly δ 105-150 ppm.

-

N1-CH₃: A signal around δ 35-40 ppm.

-

C3-CH₃: A signal around δ 12-15 ppm.

-

-

Infrared (IR) Spectroscopy:

-

A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch, expected around 2240-2260 cm⁻¹.

-

C-H stretching bands for methyl and methylene groups just below 3000 cm⁻¹.

-

C=N and C=C stretching bands from the pyrazole ring in the 1400-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

The electron impact (EI) or electrospray ionization (ESI) spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 135 or 136, respectively.

-

Part 2: A Proposed Synthesis with Mechanistic Rationale

Stage 1: Synthesis of the 1,3-Dimethyl-1H-pyrazole Core

The foundational step is the creation of a C4-functionalized 1,3-dimethylpyrazole ring. A robust method for this is adapted from a patented procedure for the corresponding carboxylic acid.[6]

-

Protocol:

-

To a reaction vessel, add ethyl acetoacetate, triethyl orthoformate, and acetic anhydride (molar ratio approx. 1:1.5:1.3).

-

Heat the mixture, typically to reflux, to drive the condensation reaction, forming an ethoxymethylene intermediate.

-

After cooling, the intermediate is reacted directly without purification. The reaction mixture is diluted in a suitable solvent like ethanol or DMF.

-

Slowly add an aqueous solution of methylhydrazine (approx. 1.1 equivalents) while maintaining the temperature below 20-25°C.

-

Once the addition is complete, the reaction is gently heated (e.g., 40-50°C) to drive the cyclization to completion.[7]

-

The product, ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate, is then isolated via extraction and purified by column chromatography or distillation.

-

-

Mechanistic Insight: This is a variation of the classic Knorr pyrazole synthesis. The initial reaction creates an electrophilic enol ether from ethyl acetoacetate. Methylhydrazine then acts as a dinucleophile. The more nucleophilic nitrogen attacks the carbonyl carbon, and the less sterically hindered terminal nitrogen attacks the enol ether carbon, followed by elimination of ethanol and water to form the aromatic pyrazole ring.

Stage 2: Reduction of the Ester to a Primary Alcohol

The ester at C4 is a stable handle but must be converted to a more reactive functional group. Reduction to the corresponding alcohol is the most direct route.

-

Protocol:

-

Dissolve the starting ester, ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate, in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) (approx. 1.5-2.0 equivalents).

-

Allow the reaction to stir at 0°C and then warm to room temperature until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).

-

Filter the resulting salts and extract the aqueous layer with an organic solvent. The combined organic phases are dried and concentrated to yield (1,3-dimethyl-1H-pyrazol-4-yl)methanol.

-

-

Expertise & Causality: LiAlH₄ is chosen for its potency in reducing esters to primary alcohols. The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water. The Fieser workup is a trusted and safe method for quenching LiAlH₄ reactions, producing granular, easily filterable aluminum salts.

Stage 3: Conversion of the Alcohol to the Acetonitrile

This final transformation is a two-step, one-pot process involving conversion of the alcohol to a good leaving group (a halide) followed by nucleophilic substitution with a cyanide salt.

-

Protocol:

-

Dissolve the alcohol, (1,3-dimethyl-1H-pyrazol-4-yl)methanol, in an appropriate solvent like dichloromethane or chloroform.

-

Cool the solution to 0°C.

-

Slowly add thionyl chloride (SOCl₂) (approx. 1.1-1.2 equivalents). This converts the alcohol to a chloromethyl intermediate.

-

After stirring for 1-2 hours, the solvent and excess SOCl₂ are carefully removed under reduced pressure.

-

The crude chloromethyl intermediate is re-dissolved in a polar aprotic solvent suitable for Sₙ2 reactions, such as acetone or DMSO.

-

Add sodium or potassium cyanide (NaCN or KCN) (approx. 1.2-1.5 equivalents) and a catalytic amount of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) if needed.

-

Heat the reaction mixture (e.g., 50-70°C) and monitor by TLC.

-

Upon completion, the reaction is cooled, diluted with water, and the product is extracted with an organic solvent.

-

The final product, this compound, is purified by silica gel column chromatography.

-

-

Trustworthiness & Self-Validation: This is a classic Sₙ2 pathway. The conversion of the alcohol's -OH group (a poor leaving group) into a chloride (an excellent leaving group) is a necessary activation step. The subsequent reaction with cyanide ion is a standard nucleophilic substitution. The progress of both steps can be independently verified by TLC, ensuring the protocol is self-validating at each stage.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The value of this compound lies in the strategic combination of its two core components: the pyrazole ring and the cyanomethyl group.

The Pyrazole Scaffold: A Privileged Structure

Pyrazoles are a mainstay in pharmaceutical development due to their favorable physicochemical properties and diverse biological activities. They are found in numerous FDA-approved drugs, demonstrating their clinical and commercial success. Their aromatic nature confers metabolic stability, while the two nitrogen atoms provide key points for hydrogen bonding interactions with protein targets.

The Acetonitrile Group: A Versatile Functional Tool

The acetonitrile moiety is far more than a simple polar group. In drug development, it serves several critical functions:

-

Synthetic Versatility: The nitrile group is a powerful synthetic intermediate. It can be readily hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used in cycloadditions to form other heterocyclic rings (e.g., tetrazoles). This allows for rapid library generation from a single advanced intermediate.[8]

-

Pharmacophoric Feature: The nitrogen atom is a potent hydrogen bond acceptor, capable of forming crucial interactions in a receptor's binding pocket.

-

Metabolic Blocker: The -CH₂-CN group can act as a metabolically stable bioisostere for more labile groups like esters or amides, improving a drug candidate's pharmacokinetic profile.

Potential Therapeutic Targets

Given the extensive history of pyrazole-based drugs, this compound is an ideal starting point for programs targeting:

-

Protein Kinases: Many kinase inhibitors utilize a heterocyclic core to anchor within the ATP-binding site. The pyrazole ring can serve this function, with the cyanomethyl tail exploring adjacent pockets.

-

Cyclooxygenase (COX) Enzymes: Celecoxib, a famous COX-2 inhibitor, is a pyrazole derivative. This scaffold is well-validated for this target class.

-

GPCRs: Rimonabant, a cannabinoid receptor antagonist, features a pyrazole core, demonstrating its utility in modulating G-protein coupled receptors.

Conclusion

This compound represents a confluence of a privileged medicinal chemistry scaffold and a versatile synthetic handle. While not a widely commercialized compound, its logical and accessible synthesis opens the door for its use in exploratory drug discovery. Its stable, functionalized core provides researchers and drug development professionals with a robust platform to generate novel, diverse, and potent small molecules aimed at a wide range of challenging biological targets. The detailed synthetic protocols and mechanistic rationale provided herein serve as a self-validating framework for the reliable production and subsequent application of this high-value chemical building block.

References

-

Dotsenko, V. V., Semenova, A. M., & Aksenov, N. A. (2020). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. Proceedings of the 24th International Electronic Conference on Synthetic Organic Chemistry. [Link]

-

PubChem. (n.d.). Compound Summary for CID 157050772. National Center for Biotechnology Information. [Link]

-

Dotsenko, V. V., et al. (2020). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. ResearchGate. [Link]

-

Cerejeira, J. S., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules. [Link]

-

Kolla, S. T., et al. (2021). Supporting Information: Unexpected ring opening of pyrazolines with activated alkynes. The Royal Society of Chemistry. [Link]

- Google Patents. (n.d.). Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.

-

Deng, X., & Mani, N. S. (2006). 5-Benzo[8][9]dioxol-5-yl-3-(4-chloro-phenyl)-1-methyl-1H-pyrazole. Organic Syntheses. [Link]

-

Nagashyam, V., & Madhukar, J. (2014). Synthesis of Novel Substituted-3, 5-Dimethyl-1H-Pyrazolyl Phthalazine-1, 4-Diones. TSI Journals. [Link]

-

Abu Safieh, K. A., et al. (2011). Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. Zeitschrift für Naturforschung B. [Link]

-

H. S. Gottlieb, et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

- Google Patents. (n.d.).

-

Povarov, I. G., et al. (2019). NMR 1H spectrum of N-(4-(N-(3,5-dimethyl-1H-pyrazol-4-yl) sulfamoyl) phenyl) acetamide. ResearchGate. [Link]

-

AccelaChem. (n.d.). [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile. [Link]

-

SpectraBase. (n.d.). 1,3-Dimethylpyrazole. [Link]

-

He, C., et al. (2019). Derivatives of 2-(3,4-dinitro-1H-pyrazol-1-yl) acetonitrile: design strategy, syntheses, and properties of a series of new melt-cast explosives. RSC Publishing. [Link]

-

de Oliveira, A. C. C., et al. (2023). Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. ResearchGate. [Link]

-

PubChem. (n.d.). 2-(2,5-dimethyl-3-oxo-1H-pyrazol-4-yl)acetonitrile. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. chem.washington.edu [chem.washington.edu]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 7. CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate - Google Patents [patents.google.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of (1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "biologically privileged" scaffold.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a key structural component in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[2][3] The versatility of the pyrazole ring, stemming from its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor, allows for the design of molecules with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[4]

(1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile is a functionalized pyrazole derivative that serves as a valuable intermediate and building block in organic synthesis and drug discovery. The presence of the nitrile group (-C≡N) provides a versatile chemical handle for elaboration into a variety of other functional groups, such as amines, amides, and carboxylic acids. This guide offers a comprehensive technical overview of the core chemical properties, synthesis, reactivity, and analytical characterization of this compound, designed to empower researchers in their synthetic and drug development endeavors.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of the fundamental physicochemical properties are paramount for the effective use of any chemical intermediate.

Structure and Identification

-

IUPAC Name: 2-(1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile

-

Synonyms: this compound

-

CAS Number: 864069-45-6

-

Molecular Formula: C₇H₉N₃

-

Molecular Weight: 135.17 g/mol

dot graph "Chemical_Structure" { layout=neato; node [shape=none, margin=0]; edge [style=bold];

} Structure of this compound

Core Physicochemical Data

Publicly available experimental data for this specific isomer is limited. The properties listed below are based on data from chemical suppliers and computational predictions, providing a reliable baseline for laboratory use.

| Property | Value / Description | Source / Method |

| Appearance | White to off-white solid or crystalline powder. | Supplier Data |

| Molecular Weight | 135.17 g/mol | Calculated |

| Melting Point | Data not consistently available; expected to be a low-melting solid. | - |

| Boiling Point | Data not available; high boiling point expected. | - |

| Solubility | Soluble in common organic solvents like methanol, ethanol, DMSO, and chlorinated solvents.[5] | General Solvent Properties[5] |

| Purity | Typically >95% | Supplier Data |

Spectroscopic and Analytical Characterization

For unambiguous identification and quality control, a combination of spectroscopic methods is essential. The following data are predictive, based on the compound's structure and established principles of spectroscopic analysis.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to be relatively simple and diagnostic.

-

~ 7.5 ppm (s, 1H): A singlet corresponding to the lone proton at the C5 position of the pyrazole ring.

-

~ 3.8 ppm (s, 3H): A singlet for the methyl protons attached to the N1 nitrogen atom.

-

~ 3.7 ppm (s, 2H): A singlet for the methylene (-CH₂-) protons of the acetonitrile group.

-

~ 2.2 ppm (s, 3H): A singlet for the methyl protons attached to the C3 carbon of the pyrazole ring.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum provides information on the carbon framework.

-

~ 151 ppm: Quaternary carbon at C3.

-

~ 140 ppm: Quaternary carbon at C5.

-

~ 117 ppm: Nitrile carbon (-C≡N).

-

~ 110 ppm: Tertiary carbon at C4.

-

~ 36 ppm: N-methyl carbon (-CH₃).

-

~ 14 ppm: Methylene carbon (-CH₂-CN).

-

~ 12 ppm: C-methyl carbon (-CH₃).

-

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the key nitrile functional group.

-

2250-2230 cm⁻¹ (Strong): A sharp, strong absorption band characteristic of the C≡N stretching vibration of the nitrile group.

-

3000-2850 cm⁻¹ (Medium): C-H stretching vibrations from the methyl and methylene groups.

-

~1550 cm⁻¹ (Medium): C=N and C=C stretching vibrations within the pyrazole ring.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Expected [M+H]⁺: 136.0869 (for high-resolution mass spectrometry).

-

The fragmentation pattern would likely involve the loss of the cyanomethyl group or cleavage of the pyrazole ring.

Synthesis and Reactivity

This compound is a synthetic compound, and its creation and subsequent reactions are central to its utility.

Synthetic Pathway Overview

The synthesis of substituted pyrazoles often relies on the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a synthetic equivalent, a classic method known as the Knorr pyrazole synthesis. For 4-substituted pyrazoles like the target compound, a multi-step approach is common. A plausible and efficient route involves the Vilsmeier-Haack formylation of 1,3-dimethylpyrazole to create a 4-carbaldehyde intermediate, which can then be converted to the nitrile.

dot graph "Synthetic_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#4285F4"];

} Plausible synthetic workflow for the target compound.

Generalized Synthetic Protocol

Objective: To synthesize this compound from 1,3-dimethylpyrazole.

Step 1: Formylation of 1,3-Dimethylpyrazole

-

Cool a solution of dimethylformamide (DMF) in a suitable solvent (e.g., dichloromethane) to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5°C. Stir for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 1,3-dimethylpyrazole in the same solvent to the Vilsmeier reagent at 0°C.

-

Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC for the consumption of the starting material.

-

Cool the reaction mixture and carefully quench by pouring it onto crushed ice, followed by neutralization with an aqueous base (e.g., NaOH or NaHCO₃).

-

Extract the product, 1,3-dimethyl-1H-pyrazole-4-carbaldehyde, with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify if necessary.

Step 2: Conversion of Aldehyde to Oxime

-

Dissolve the crude aldehyde from Step 1 in ethanol or pyridine.

-

Add hydroxylamine hydrochloride (NH₂OH·HCl) and stir the mixture at room temperature or with gentle heating until the aldehyde is consumed (monitored by TLC).

-

Remove the solvent under reduced pressure and partition the residue between water and an organic solvent to isolate the oxime product.

Step 3: Dehydration of Oxime to Nitrile

-

Dissolve the oxime from Step 2 in acetic anhydride.

-

Heat the mixture to reflux for 1-2 hours. Acetic anhydride serves as both the solvent and the dehydrating agent.

-

After cooling, pour the reaction mixture into water to hydrolyze the excess acetic anhydride.

-

Extract the final product, this compound, with an organic solvent.

-

Wash the organic layer with aqueous base, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate. Purify the crude product by column chromatography or recrystallization.

Chemical Reactivity

The reactivity is dominated by the nitrile group and the pyrazole ring.

-

Nitrile Group Reactivity: The cyanomethyl moiety is a versatile functional group.

-

Hydrolysis: Can be hydrolyzed under acidic or basic conditions to form (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid or the corresponding acetamide.

-

Reduction: Can be reduced using reagents like LiAlH₄ or catalytic hydrogenation to yield 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine, a valuable building block.

-

Cycloadditions: The nitrile can participate in cycloaddition reactions to form other heterocyclic systems.[9]

-

-

Pyrazole Ring Reactivity: The pyrazole ring is aromatic and can undergo electrophilic substitution. However, the 4-position is already substituted. Further substitution at the 5-position is possible but may require harsh conditions. The nitrogen atoms can act as ligands for metal coordination.[2]

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a scaffold for building more complex molecules with potential therapeutic applications. The pyrazole core is a proven pharmacophore, and the cyanomethyl group provides a strategic point for molecular elaboration.[4][10]

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a central heterocyclic core. The amine derived from this compound can be used in amide coupling reactions to build libraries of potential kinase inhibitors.

-

Intermediate for Agrochemicals: Pyrazole derivatives are also prevalent in modern agrochemicals, acting as fungicides and herbicides.[3]

-

Fragment-Based Drug Discovery: As a small, functionalized heterocycle, it can be used in fragment-based screening campaigns to identify initial hits against biological targets.

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from analogous nitrile-containing heterocycles and general laboratory safety standards should be followed.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.

-

Toxicity: Nitrile-containing compounds can be toxic if ingested, inhaled, or absorbed through the skin, as they can metabolize to release cyanide. Treat with appropriate caution. In case of exposure, seek immediate medical attention.

Conclusion

This compound is a strategically important chemical building block for the synthesis of advanced intermediates and active pharmaceutical ingredients. Its well-defined structure, characterized by the stable dimethylpyrazole core and the versatile cyanomethyl group, offers a reliable platform for chemical diversification. A thorough understanding of its physicochemical properties, spectroscopic signatures, and reactive profile, as detailed in this guide, is crucial for its effective application in the demanding fields of medicinal chemistry and materials science.

References

-

Dotsenko, V. V., et al. (2018). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. ResearchGate. Available at: [Link]

-

Dotsenko, V. V., et al. (2018). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. MDPI. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

-

Sci-Hub. (n.d.). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. Sci-Hub. Available at: [Link]

-

PubChem. (n.d.). 1,3-dimethylpyrazole. PubChem. Available at: [Link]

-

Dotsenko, V. V., et al. (2018). The Reaction of 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-carbonitrile with beta-Cycloketols. MDPI. Available at: [Link]

-

Oriental Journal of Chemistry. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Medicinally important pyrazole derivatives. ResearchGate. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. ijpsrr.com. Available at: [Link]

-

MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]

-

PubChem. (n.d.). 2-(2,5-dimethyl-3-oxo-1H-pyrazol-4-yl)acetonitrile. PubChem. Available at: [Link]

-

ChemSynthesis. (n.d.). ethyl 4-cyano-3-(cyanomethyl)-1-methyl-1H-pyrazol-5-ylimidoformate. ChemSynthesis. Available at: [Link]

-

ResearchGate. (2000). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available at: [Link]

-

ResearchGate. (2014). 1-Cyanoacetyl-3,5-dimethylpyrazole. ResearchGate. Available at: [Link]

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. pubs.acs.org.

-

Der Pharma Chemica. (2010). New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3. Der Pharma Chemica. Available at: [Link]

-

ResearchGate. (2023). Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. ResearchGate. Available at: [Link]

-

National Institutes of Health. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. National Institutes of Health. Available at: [Link]

-

AccelaChem. (n.d.). [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile. AccelaChem. Available at: [Link]

-

ResearchGate. (2014). ChemInform Abstract: 1-Cyanoacetyl-3,5-dimethylpyrazole - Effective Cyanoacetylating Agent and a New Building Block for the Synthesis of Heterocyclic Compounds. ResearchGate. Available at: [Link]

-

TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. Available at: [Link]

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. pubs.acs.org.

-

RSC Publishing. (2021). Derivatives of 2-(3,4-dinitro-1H-pyrazol-1-yl) acetonitrile: design strategy, syntheses, and properties of a series of new melt-cast explosives. RSC Publishing. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. chem.washington.edu [chem.washington.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

(1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile synthesis pathway

An In-depth Technical Guide to the Synthesis of (1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile

Introduction

This compound is a substituted pyrazole derivative of significant interest in medicinal and agrochemical research. The pyrazole core is a key pharmacophore found in numerous biologically active compounds, and the acetonitrile moiety serves as a versatile functional group for further molecular elaboration.[1][2] This guide provides a detailed, three-stage synthetic pathway, grounded in established chemical principles, for the preparation of this valuable building block. The narrative is designed for researchers and drug development professionals, offering not only procedural steps but also the underlying mechanistic rationale to empower informed experimental execution.

Part 1: Synthesis of the Pyrazole Core: 1,3-Dimethyl-1H-pyrazole

The foundational step is the construction of the 1,3-dimethyl-1H-pyrazole ring. The most direct and widely used method for this is the Paal-Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3]

Mechanistic Rationale: The Paal-Knorr Pyrazole Synthesis

This reaction is a classic cyclocondensation. It begins with the nucleophilic attack of one of the nitrogen atoms of methylhydrazine onto one of the carbonyl carbons of acetylacetone. This is followed by a series of proton transfers and a dehydration step to form a hydrazone intermediate. An intramolecular cyclization then occurs as the second nitrogen atom attacks the remaining carbonyl group. A final dehydration step yields the aromatic pyrazole ring. The use of methylhydrazine directs the methylation at the N1 position, while the methyl group from acetylacetone is incorporated at the C3 position.

Caption: Paal-Knorr synthesis of the pyrazole core.

Experimental Protocol: Synthesis of 1,3-Dimethyl-1H-pyrazole

This protocol is adapted from general procedures for pyrazole synthesis.[4][5]

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add acetylacetone (1.0 eq) and a suitable solvent such as ethanol.

-

Slowly add methylhydrazine (1.0 eq) to the solution. The addition may be exothermic, and cooling may be necessary to maintain control.

-

Add a catalytic amount of a mineral acid (e.g., sulfuric acid or hydrochloric acid).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1,3-dimethyl-1H-pyrazole, which can be purified further by distillation.

| Reagent | Molar Eq. | Purpose |

| Acetylacetone | 1.0 | 1,3-Dicarbonyl source |

| Methylhydrazine | 1.0 | Hydrazine source for cyclization |

| Ethanol | - | Solvent |

| Sulfuric Acid | Catalytic | Acid catalyst |

Part 2: Formylation via Vilsmeier-Haack Reaction

With the pyrazole core established, the next crucial step is the introduction of a formyl (-CHO) group at the C4 position. The Vilsmeier-Haack reaction is a powerful and reliable method for formylating electron-rich heterocyclic systems.[6][7][8]

Mechanistic Rationale: Electrophilic Aromatic Substitution

The reaction first involves the formation of the "Vilsmeier reagent," a chloroiminium ion, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[8] This iminium ion is a potent electrophile. The electron-rich C4 position of the 1,3-dimethyl-1H-pyrazole ring attacks the Vilsmeier reagent in an electrophilic aromatic substitution. The resulting intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde, 1,3-dimethyl-1H-pyrazole-4-carbaldehyde.[9]

Caption: Vilsmeier-Haack formylation workflow.

Experimental Protocol: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde

This protocol is based on established Vilsmeier-Haack procedures for pyrazoles.[10][11]

-

In a three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF) (3.0-5.0 eq) to 0°C.

-

Slowly add phosphorus oxychloride (POCl₃) (1.1-1.5 eq) dropwise, maintaining the temperature below 10°C. Stir for 30 minutes at 0°C to allow for the formation of the Vilsmeier reagent.

-

Add a solution of 1,3-dimethyl-1H-pyrazole (1.0 eq) in DMF dropwise to the cold Vilsmeier reagent.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80°C for 2-6 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture and pour it carefully onto crushed ice.

-

Neutralize the acidic solution with a base, such as sodium hydroxide or sodium bicarbonate, until the pH is approximately 7-8.

-

The product may precipitate out of the solution or can be extracted with an organic solvent.

-

Collect the solid by filtration or, if extracted, dry the organic phase and remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.

| Reagent | Molar Eq. | Temperature | Purpose |

| POCl₃ | 1.1 - 1.5 | 0-10°C | Vilsmeier reagent formation |

| DMF | 3.0 - 5.0 | 0-10°C | Reagent and Solvent |

| 1,3-Dimethyl-1H-pyrazole | 1.0 | 60-80°C | Substrate |

| Ice / Water | - | - | Quenching / Hydrolysis |

| Sodium Bicarbonate | As needed | - | Neutralization |

Part 3: Conversion of Aldehyde to Acetonitrile

The final transformation is the conversion of the 4-formyl group to an acetonitrile group (-CH₂CN). A common and reliable method involves a two-step sequence: formation of an aldoxime followed by dehydration.

Mechanistic Rationale: Aldoxime Formation and Dehydration

First, the aldehyde reacts with hydroxylamine (usually from hydroxylamine hydrochloride) to form 1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime. This reaction is a condensation where the oxygen of the aldehyde is replaced by the =N-OH group. In the second step, the oxime is treated with a dehydrating agent (e.g., acetic anhydride, phosphorus pentoxide, or sulfuryl fluoride).[12] The dehydrating agent facilitates the elimination of a water molecule from the oxime, leading to the formation of the nitrile functional group.

Caption: Aldehyde to nitrile conversion workflow.

Experimental Protocol: Synthesis of this compound

This is a generalized two-step protocol for converting aldehydes to nitriles.[13][14]

Step A: Oxime Formation

-

Dissolve 1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in a mixture of ethanol and water.

-

Add hydroxylamine hydrochloride (1.1-1.5 eq) and a base such as sodium acetate or pyridine (1.1-1.5 eq).

-

Heat the mixture to reflux for 1-3 hours until TLC analysis indicates the complete consumption of the aldehyde.

-

Cool the reaction mixture. The oxime may precipitate and can be collected by filtration. Alternatively, remove the solvent and extract the product.

Step B: Dehydration to Nitrile

-

Place the dried 1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime (1.0 eq) in a flask.

-

Add a dehydrating agent such as acetic anhydride (excess) and heat the mixture, often to reflux, for 1-4 hours.

-

Monitor the reaction by TLC for the disappearance of the oxime.

-

After completion, cool the mixture and pour it into cold water or an ice/water mixture to hydrolyze the excess acetic anhydride.

-

Neutralize with a base (e.g., sodium carbonate) and extract the final product, this compound, with a suitable organic solvent.

-

Dry the organic phase, concentrate it, and purify the product via column chromatography or recrystallization.

| Reagent | Molar Eq. | Purpose |

| Step A | ||

| Hydroxylamine HCl | 1.1 - 1.5 | Oxime formation |

| Sodium Acetate | 1.1 - 1.5 | Base to free hydroxylamine |

| Step B | ||

| Acetic Anhydride | Excess | Dehydrating agent |

Overall Synthesis Pathway

The complete synthetic route is a robust three-part process, transforming simple starting materials into the target substituted pyrazole acetonitrile.

Caption: Overall synthesis of this compound.

Conclusion

The synthesis of this compound is reliably achieved through a sequential strategy involving Paal-Knorr pyrazole formation, Vilsmeier-Haack formylation, and subsequent conversion of the aldehyde to the nitrile via an oxime intermediate. Each step is based on well-understood and scalable reaction mechanisms. Careful control of reaction conditions, particularly temperature during the Vilsmeier-Haack reaction, and diligent monitoring of reaction progress are critical for achieving high yields and purity. This guide provides a comprehensive framework for the successful laboratory preparation of this important heterocyclic building block.

References

-

Rajput, A. P., & Rajput, S. S. (2007). Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl)-4-chlorobenzenes. Asian Journal of Chemistry, 19(4), 3265-3267. [Link]

-

Ren, H., et al. (2018). Direct Synthesis of Nitriles from Aldehydes Using an O-Benzoyl Hydroxylamine (BHA) as the Nitrogen Source. Organic Letters, 20(22), 7249–7252. [Link]

-

Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-13. [Link]

-

Deng, X., & Mani, N. S. (2006). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of N-monosubstituted hydrazones with nitroolefins. Organic Syntheses, 83, 148. [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

-

Patil, S. B., & Rajput, S. S. (2012). A Review Article on Vilsmeier-Haack Reaction. International Journal of Science and Research, 3(6), 133-138. [Link]

-

ResearchGate. (n.d.). Conversion of nitrile to various other functional groups. [Link]

-

Sharma, D., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(40), 28185-28212. [Link]

-

Kumar, K. A., et al. (2013). Synthesis, antimicrobial and antioxidant activities of 3-(1-hydroxynaphthalen-2-yl)-1-aryl-1H-pyrazole-4-carbaldehydes. Journal of the Serbian Chemical Society, 78(8), 1153-1162. [Link]

- Google Patents. (2020). Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid. CN111925350A.

-

Katla, R., et al. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Universidade Federal da Grande Dourados. [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

-

Delancey, J., et al. (2020). Synthesis of 4,4'-(4-Formyl-1 H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. Antibiotics, 9(10), 650. [Link]

-

Chen, Y., et al. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 23(12), 3169. [Link]

-

PubChem. (n.d.). 1,3-dimethyl-1H-pyrazole-4-carbaldehyde. [Link]

-

ResearchGate. (n.d.). Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives. [Link]

- Google Patents. (2021).

-

Swamy, S. N., et al. (2013). Synthesis of Novel Substituted-3, 5-Dimethyl-1H-Pyrazolyl Phthalazine-1, 4-Diones. Trade Science Inc. [Link]

-

Devkate, C. G., et al. (2016). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research, 8(4), 202-206. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

-

Abu Safieh, K. A., et al. (2011). Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. Zeitschrift für Naturforschung B, 66(11), 1136-1140. [Link]

-

ResearchGate. (n.d.). The Chemistry of Cyanates and Their Thio Derivatives. [Link]

-

El-Baih, F. E. M., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(1), 196-245. [Link]

-

IntechOpen. (2019). Copper-Catalyzed Cyanation Reactions. [Link]

- Google Patents. (1991).

-

ResearchGate. (n.d.). Three-Component Synthesis of Cyanopyrazoles Employing Diazoacetonitrile. [Link]

-

Pivina, T. S., et al. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Molecules, 27(19), 6523. [Link]

-

Dotsenko, V. V., et al. (2020). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. Proceedings, 70(1), 10. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | 25016-12-0 [smolecule.com]

- 3. Pyrazole synthesis [organic-chemistry.org]

- 4. rsc.org [rsc.org]

- 5. tsijournals.com [tsijournals.com]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of Pyrazole-Containing Compounds

Introduction: The Pyrazole Scaffold - A Privileged Core in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug development.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets through various non-covalent interactions. This has led to its designation as a "privileged scaffold," a molecular framework that is recurrently found in potent and selective drugs across different therapeutic areas.[2][3]

The clinical and commercial success of pyrazole-containing drugs is remarkable. Landmark examples include Celecoxib (Celebrex®), a selective COX-2 inhibitor for treating inflammation; Sildenafil (Viagra®), a phosphodiesterase-5 (PDE5) inhibitor for erectile dysfunction; and a new generation of kinase inhibitors for oncology such as Ibrutinib , Ruxolitinib , and Axitinib .[4][5][6] The prevalence of this scaffold in approved pharmaceuticals underscores the critical importance of robust, efficient, and versatile synthetic methodologies for its construction and functionalization.[5][6]

This technical guide provides an in-depth exploration of the core synthetic strategies for assembling the pyrazole ring. We will delve into the mechanistic underpinnings of classical methods, showcase the efficiency of modern multicomponent reactions, and provide field-proven experimental protocols for key transformations. The focus will be on explaining the causality behind experimental choices, empowering researchers to not only replicate these methods but also to rationally adapt them for the synthesis of novel, highly functionalized pyrazole derivatives.

Chapter 1: The Cornerstone of Pyrazole Synthesis: Cyclocondensation of 1,3-Dicarbonyl Compounds (Knorr Synthesis)

The most fundamental and enduring method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, first reported by Ludwig Knorr in 1883.[7][8] This reaction, known as the Knorr Pyrazole Synthesis, remains a highly reliable and widely used strategy due to its operational simplicity and the ready availability of starting materials.[8][9]

Mechanistic Insights

The Knorr synthesis is typically performed under acidic conditions.[10][11] The mechanism proceeds through a well-defined sequence of condensation, intramolecular cyclization, and dehydration.

-

Initial Condensation: The reaction initiates with the nucleophilic attack of one of the hydrazine nitrogens onto one of the carbonyl groups of the 1,3-dicarbonyl compound. This step is often the more reactive ketone carbonyl if an unsymmetrical β-ketoester is used. This forms a hydrazone or enamine intermediate.[12][13]

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then acts as an intramolecular nucleophile, attacking the remaining carbonyl group to form a five-membered heterocyclic intermediate.[9][12]

-

Dehydration: The final step involves the elimination of two molecules of water to yield the stable, aromatic pyrazole ring.[13]

From Ynones: A Direct Aromatization Route

A more direct approach involves the use of α,β-acetylenic ketones (ynones). Because the C-C bond is already at the alkyne oxidation state, the initial Michael addition and cyclization sequence directly yields the aromatic pyrazole without the need for a separate oxidation step. [4][8][14]This enhances the efficiency and atom economy of the synthesis.

| Precursor Type | Key Intermediate | Final Step | Reference |

| 1,3-Diketone | Hydrazone/Cyclized Adduct | Dehydration | [7][8] |

| α,β-Unsaturated Ketone | Pyrazoline | Oxidation | [8][15] |

| α,β-Acetylenic Ketone | None (Direct Cyclization) | Tautomerization | [4][14] |

Chapter 3: Modern Efficiency: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants are combined in a single pot to form a product that incorporates substantial portions of all reactants, have revolutionized synthetic chemistry. [3][16]These reactions are highly valued for their adherence to the principles of green chemistry, particularly their pot, atom, and step economy (PASE). [3]Numerous MCRs have been developed for the highly efficient, one-pot synthesis of complex and diversely substituted pyrazoles. [4][17]

Workflow Example: Three-Component Synthesis of Substituted Pyrazoles

A common and powerful MCR for pyrazole synthesis involves the one-pot reaction of an aldehyde, a 1,3-dicarbonyl compound (like a β-ketoester), and a hydrazine. [4]The reaction often proceeds through a Knoevenagel condensation between the aldehyde and the dicarbonyl compound to generate an α,β-unsaturated intermediate in situ. This intermediate is then intercepted by the hydrazine via the Michael addition/cyclization pathway described previously.

Detailed Experimental Protocol: Yb(PFO)₃-Catalyzed Three-Component Synthesis

This protocol describes a Lewis-acid catalyzed MCR for the synthesis of pyrazole-4-carboxylates. [4]

-

Catalyst and Reagent Setup: To a screw-capped vial, add the aldehyde (1 mmol), ethyl acetoacetate (1.2 mmol), hydrazine hydrochloride (1.2 mmol), and Ytterbium(III) perfluorooctanoate [Yb(PFO)₃] (5 mol%).

-

Solvent Addition: Add ethanol (3 mL) as the solvent.

-

Reaction: Seal the vial and stir the mixture at 80 °C for 12 hours.

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired pyrazole product. Causality Note: The Lewis acid catalyst, Yb(PFO)₃, activates the carbonyl group of the aldehyde, facilitating the initial Knoevenagel condensation which is the rate-determining step.

Chapter 4: Advanced & Green Synthetic Approaches

The drive towards sustainable chemistry has spurred the development of new technologies to facilitate pyrazole synthesis. Among these, microwave-assisted synthesis has emerged as a particularly powerful tool.

Microwave-Assisted Synthesis

Microwave irradiation can dramatically accelerate organic reactions by efficiently heating the polar reagents and solvents through dielectric heating. [18]For pyrazole synthesis, this translates to significantly reduced reaction times (from hours to minutes), often with improved yields and cleaner reaction profiles compared to conventional heating methods. [19][20][21]This method is compatible with many of the core strategies, including the Knorr synthesis and MCRs. [7][21]

| Reaction | Conventional Method | Microwave Method | Yield (MW) | Reference |

|---|---|---|---|---|

| Chalcone + Phenylhydrazine | Reflux in EtOH, 8h | 100W, 75°C, 30 min | 85-95% | [19] |

| 3-Aminocrotononitrile + Aryl Hydrazine | Reflux in HCl, hours | 150°C, 10-15 min | 70-90% | [22]|

Conclusion & Future Outlook

The synthesis of pyrazole-containing compounds is a rich and evolving field. Classical methods like the Knorr synthesis provide a reliable foundation, while modern approaches such as multicomponent reactions and microwave-assisted synthesis offer unparalleled efficiency and sustainability. The choice of synthetic strategy depends critically on the desired substitution pattern, the availability of starting materials, and the required scale of the reaction.

Future developments will likely focus on the continued expansion of the MCR toolkit, the discovery of novel and more sustainable catalytic systems, and the development of late-stage functionalization techniques to rapidly diversify complex pyrazole cores. [23]As our understanding of the biological roles of pyrazoles deepens, the demand for innovative and powerful synthetic methods will only continue to grow, ensuring this privileged scaffold remains at the forefront of drug discovery for years to come.

References

-

Schmidt, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

-

Fadaly, W. A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

-

J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific. Available at: [Link]

-

MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available at: [Link]

-

ACS Publications. (2018). Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones. Organic Letters. Available at: [Link]

-

PMC - NIH. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. National Center for Biotechnology Information. Available at: [Link]

-

ACS Publications. (2022). HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. The Journal of Organic Chemistry. Available at: [Link]

- Google Patents. (1980). Process for the preparation of pyrazoles. Google Patents.

-

MDPI. (2021). Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. Molecules. Available at: [Link]

-

PMC - PubMed Central. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). National Center for Biotechnology Information. Available at: [Link]

-

PubMed. (2024). Recent advances in the multicomponent synthesis of pyrazoles. National Center for Biotechnology Information. Available at: [Link]

-

ACS Publications. (2018). Enantioselective Synthesis of Functionalized Pyrazoles by NHC-Catalyzed Reaction of Pyrazolones with α,β-Unsaturated Aldehydes. Organic Letters. Available at: [Link]

-

Bentham Science Publishers. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Current Organic Chemistry. Available at: [Link]

-

PMC - NIH. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. National Center for Biotechnology Information. Available at: [Link]

-

ACS Publications. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. Available at: [Link]

-

PubMed. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. National Center for Biotechnology Information. Available at: [Link]

-

RSC Publishing. (2024). Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. RSC Advances. Available at: [Link]

-

MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. Available at: [Link]

-

Taylor & Francis Online. (2007). Recent Advances in the Synthesis of Pyrazoles. A Review. Organic Preparations and Procedures International. Available at: [Link]

-

PubMed. (2021). Recent Advances in the Synthesis of Pyrazole Derivatives. National Center for Biotechnology Information. Available at: [Link]

-

Semantic Scholar. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Semantic Scholar. Available at: [Link]

-

RSC Publishing. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

-

DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences. Available at: [Link]

-

Community Practitioner. (2024). review of pyrazole compounds' production, use, and pharmacological activity. Community Practitioner. Available at: [Link]

-

Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Science. Available at: [Link]

-

Slideshare. (n.d.). knorr pyrazole synthesis. Slideshare. Available at: [Link]

-

IJTSRD. (2021). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development. Available at: [Link]

-

ResearchGate. (2025). (PDF) An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. ResearchGate. Available at: [Link]

-

MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available at: [Link]

-

Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]

-

RSC Publishing. (2013). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry. Available at: [Link]

-

Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Name-Reaction.com. Available at: [Link]

-

Semantic Scholar. (2017). Synthesis and Spectral Study of some New α, β-Unsaturated Carbonyl Compounds and Pyrazole Derivatives. Semantic Scholar. Available at: [Link]

-

Wikipedia. (n.d.). Knorr pyrrole synthesis. Wikipedia. Available at: [Link]

-

PMC - PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2026). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of pyrazole from α,β-unsaturated carbonyl molecule.[3] ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Available at: [Link]

-

ResearchGate. (n.d.). Knorr pyrazole synthesis. ResearchGate. Available at: [Link]

Sources

- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]

- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. name-reaction.com [name-reaction.com]

- 10. jk-sci.com [jk-sci.com]

- 11. knorr pyrazole synthesis | PPTX [slideshare.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemhelpasap.com [chemhelpasap.com]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. Recent advances in the multicomponent synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. benthamdirect.com [benthamdirect.com]

- 19. mdpi.com [mdpi.com]

- 20. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds. This technical guide focuses on a specific derivative, 2-(1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile, providing a comprehensive overview of its chemical identity, synthesis, and characterization. While direct experimental data for this particular molecule is limited in publicly accessible literature, this guide constructs a robust framework of its expected properties and potential biological significance based on established principles of pyrazole chemistry and the known activities of closely related analogues. We will delve into a proposed synthetic pathway, detail expected analytical characterization, and explore the promising therapeutic applications that merit further investigation by researchers in drug discovery and development.

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

The five-membered aromatic heterocycle, pyrazole, has garnered significant attention in the field of medicinal chemistry for its remarkable versatility and broad spectrum of biological activities.[1][2] Its unique structural features, including two adjacent nitrogen atoms, allow for diverse substitution patterns and facilitate interactions with various biological targets. This has led to the successful development of numerous pyrazole-containing drugs with applications ranging from anti-inflammatory and analgesic to anticancer and antimicrobial agents.[3][4]

The incorporation of a pyrazole core into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic properties. The nitrogen atoms can act as hydrogen bond donors and acceptors, crucial for target binding, while the overall aromatic nature of the ring contributes to molecular stability and can engage in π-π stacking interactions.

This guide will specifically explore the synthesis, properties, and potential applications of 2-(1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile, a compound that combines the established pyrazole scaffold with a reactive acetonitrile moiety, opening avenues for further chemical elaboration and diverse biological activities.

Nomenclature and Chemical Properties

The formal IUPAC name for the compound of interest is 2-(1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile .

Table 1: Predicted Physicochemical Properties of 2-(1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile

| Property | Predicted Value | Notes |

| Molecular Formula | C₇H₉N₃ | |

| Molecular Weight | 135.17 g/mol | |

| Appearance | Likely a solid at room temperature | Based on similar pyrazole derivatives. |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water. | The pyrazole ring provides some polarity, while the overall structure is largely organic. |

| Boiling Point | > 200 °C (estimated) | High boiling point is expected due to the polar nature and potential for intermolecular interactions. |

| Melting Point | Not available | Would require experimental determination. |

Synthesis of 2-(1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile: A Proposed Experimental Protocol

Overall Synthetic Scheme

Caption: Proposed three-step synthesis of 2-(1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile.

Detailed Experimental Protocols

Step 1: Synthesis of 3-methoxy-2-(methoxymethyl)prop-2-enenitrile (Intermediate A)

-

Rationale: The Knoevenagel condensation is a classic and reliable method for forming carbon-carbon double bonds by reacting an active methylene compound with an aldehyde or ketone. Here, we utilize a protected malonaldehyde equivalent.

-

Protocol:

-

To a stirred solution of 1,1,3,3-tetramethoxypropane (1 equivalent) and cyanoacetic acid (1 equivalent) in a suitable solvent such as toluene, add a catalytic amount of piperidine and acetic acid.

-

Heat the reaction mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield Intermediate A.

-

Step 2: Synthesis of (1-Methyl-1H-pyrazol-4-yl)acetonitrile (Intermediate B)

-

Rationale: The reaction of a 1,3-dicarbonyl equivalent with a hydrazine is a fundamental and widely used method for constructing the pyrazole ring.

-

Protocol:

-

Dissolve Intermediate A (1 equivalent) in a suitable solvent such as ethanol.

-

Add methylhydrazine (1.1 equivalents) to the solution.

-

Add a catalytic amount of a strong acid, such as hydrochloric acid, to facilitate the cyclization.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Once the reaction is complete, cool the mixture and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-